Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate
Description
Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. The structure includes a tert-butyl carboxylate group at the 6-position and a 1,3-thiazol-2-ylmethylamino substituent at the 1-position. The tert-butyl group enhances steric bulk and lipophilicity, which may improve metabolic stability in pharmaceutical contexts .
Properties
IUPAC Name |
tert-butyl 2-(1,3-thiazol-2-ylmethylamino)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-15(2,3)21-14(20)19-7-4-16(5-8-19)10-12(16)18-11-13-17-6-9-22-13/h6,9,12,18H,4-5,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFFHALNOHQMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2NCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with an amine to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 6-azaspiro[2.5]octane derivatives, focusing on substituent variations, molecular properties, and functional implications.
Substituent Diversity and Structural Modifications
Table 1: Key Structural Analogs and Their Features
Functional Group Impact on Properties
Thiazole vs. Oxygen/Sulfur-Free Analogues: The thiazole ring in the target compound introduces aromaticity and sulfur-mediated interactions (e.g., with metalloenzymes or hydrophobic pockets). In contrast, oxa-substituted analogs (e.g., tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) replace nitrogen with oxygen, altering hydrogen-bonding capacity and polarity . Thiazole’s electron-rich nature may enhance binding to biological targets compared to non-aromatic substituents like hydroxymethyl or aminomethyl .
Electron-withdrawing groups (e.g., cyano-formyl in ) increase electrophilicity at the spiro carbon, making these derivatives reactive intermediates in synthesis.
Safety and Handling: Compounds with aminomethyl or hydroxymethyl groups (e.g., ) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). The thiazole-containing target compound may present additional toxicity risks due to sulfur heterocycles.
Biological Activity
Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that integrates a thiazole moiety, which is known for its diverse biological activities. The presence of the thiazole ring is significant as it contributes to various pharmacological effects.
Chemical Structure
- Molecular Formula : C₁₃H₁₈N₂O₂S
- CAS Number : 1132-61-2
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various thiazole-linked compounds and their evaluation against cancer cell lines, showing significant cytotoxic effects. For instance, compounds derived from thiazoles demonstrated effective inhibition of cell proliferation in human liver carcinoma (HepG-2) cells, with some exhibiting activities comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
Anti-inflammatory Activity
The compound has been identified as an inhibitor of p38 MAP kinase, a critical player in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha. This mechanism suggests potential therapeutic applications in treating cytokine-mediated diseases .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A study reported that certain thiazole-containing compounds exhibited significant antibacterial activity against various strains of bacteria, indicating their potential use as antimicrobial agents .
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, thiazole derivatives have shown promise in neuroprotection. Some studies have indicated that these compounds could mitigate neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
A series of thiazole derivatives were synthesized and tested against different cancer cell lines. The results demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity, with some derivatives achieving over 70% inhibition of cell growth at low concentrations.
Case Study 2: Inhibition of Inflammatory Pathways
In vitro assays were conducted using human monocyte-derived macrophages treated with this compound. The findings revealed a marked decrease in TNF-alpha production following treatment, supporting its role as a potential anti-inflammatory agent.
Q & A
What are the common synthetic routes for preparing tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Spirocyclic Core Formation : Cyclization of precursors (e.g., azaspirooctane derivatives) using reagents like Boc-protected amines .
- Thiazole Functionalization : Coupling of the thiazole moiety via reductive amination or nucleophilic substitution. For example, describes iridium-catalyzed enantioselective amination in DMF at 70°C to achieve high yields (98%) .
- Purification : Column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) is critical for isolating the product .
Which analytical techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl signals at δ ~1.38 ppm and spirocyclic protons at δ ~2.5–3.0 ppm) .
- IR Spectroscopy : Identifies carbonyl (1680–1700 cm) and amine (3360–3366 cm) stretches .
- HPLC : Validates enantiopurity (e.g., 95% ee achieved via chiral columns) .
How can enantioselective synthesis of this compound be optimized?
Level: Advanced
Answer:
- Catalyst Selection : Iridium-based catalysts enable asymmetric amination, as shown in , yielding 95% ee .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 70°C enhance reaction kinetics and stereocontrol .
- Chiral Auxiliaries : Boc-protected intermediates stabilize stereochemistry during spirocyclic ring formation .
What role does the spirocyclic system play in drug design for this compound?
Level: Advanced
Answer:
The 6-azaspiro[2.5]octane core:
- Conformational Rigidity : Enhances target binding specificity by reducing entropy penalties .
- Metabolic Stability : The spiro structure resists enzymatic degradation, improving pharmacokinetics .
- Synergy with Thiazole : The thiazole group enables hydrogen bonding and π-π interactions with biological targets .
How can researchers reconcile contradictory yield data in similar synthetic procedures?
Level: Advanced
Answer:
Discrepancies in yields (e.g., 39.5% vs. 98%) arise from:
- Catalyst Efficiency : Transition-metal catalysts (e.g., Ir) improve yields compared to base-mediated reactions .
- Reaction Time and Workup : Extended reaction times (e.g., overnight vs. 15 minutes) and optimized purification protocols minimize side products .
What safety precautions are essential when handling this compound?
Level: Basic
Answer:
- PPE : Use gloves, lab coats, and eye protection due to irritant risks (H315, H319) .
- Ventilation : Avoid inhalation (H335); work in a fume hood .
- Spill Management : Neutralize with inert adsorbents and dispose as hazardous waste .
How does the compound’s stability vary under different storage conditions?
Level: Advanced
Answer:
- Temperature : Store at 2–8°C to prevent Boc-group degradation .
- Light Sensitivity : Protect from UV exposure to avoid thiazole ring photodegradation .
- Moisture Control : Use desiccants to prevent hydrolysis of the ester moiety .
What strategies mitigate side reactions during thiazole incorporation?
Level: Advanced
Answer:
- Protecting Groups : Temporarily shield reactive amines (e.g., Boc) to avoid undesired alkylation .
- Coupling Agents : Use EDC/HOBt for amide bond formation to minimize thiazole ring opening .
- Low-Temperature Quenching : Halt reactions at –20°C to stabilize intermediates .
How can reaction conditions be optimized for scale-up synthesis?
Level: Advanced
Answer:
- Solvent Choice : Replace DMF with less toxic alternatives (e.g., acetonitrile) for greener chemistry .
- Catalyst Recycling : Immobilize Ir catalysts on solid supports to reduce costs .
- Continuous Flow Systems : Enhance reproducibility and yield in large batches .
What bioconjugation strategies are feasible for this compound?
Level: Advanced
Answer:
- Click Chemistry : Modify the thiazole’s sulfur atom for azide-alkyne cycloaddition .
- Prodrug Design : Hydrolyze the tert-butyl ester in vivo to release active metabolites .
- Fluorescent Tagging : Attach dyes to the spirocyclic amine for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
